molecular formula C11H12O4 B1679936 Pyrenocine A CAS No. 76868-97-8

Pyrenocine A

Cat. No.: B1679936
CAS No.: 76868-97-8
M. Wt: 208.21 g/mol
InChI Key: VVYCRPVWBIEKIW-SNAWJCMRSA-N
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Description

Pyrenocine A is a fungal metabolite that has been found in the fungus Pyrenochaeta terrestris. It is known for its diverse biological activities, including its role as a phytotoxin and its antibiotic properties

Mechanism of Action

Target of Action

Pyrenocine A, a secondary metabolite isolated from marine microorganisms, primarily targets macrophages . Macrophages are a type of white blood cell that plays a crucial role in the immune response. They are the first line of defense against pathogens and are involved in the development of inflammation .

Mode of Action

This compound interacts with its targets by suppressing the activation of macrophages induced by lipopolysaccharide (LPS), both pre-treatment and post-treatment . It achieves this by inhibiting nitrite production and the synthesis of inflammatory cytokines and PGE2 . Additionally, this compound exhibits anti-inflammatory effects on the expression of receptors directly related to cell migration (Mac-1) and costimulatory molecules involved in lymphocyte activation (B7.1) .

Biochemical Pathways

The compound acts through the MyD88-dependent intracellular signaling pathway . This pathway is triggered when macrophages recognize pathogen-associated molecular patterns (PAMPs) through their pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs). This recognition leads to a complex biochemical cascade that involves the recruitment of MyD88, activation of protein kinases such as IRAK, recruitment of the adaptor protein TRAF6, and subsequent activation of NF κ B and AP-1 in the nucleus . This compound inhibits the expression of genes related to NF κ B-mediated signal transduction in macrophages stimulated by LPS .

Result of Action

This compound exhibits potent anti-inflammatory activity. It suppresses the activation of macrophages, inhibits nitrite production, and reduces the synthesis of inflammatory cytokines and PGE2 . In cancer cells, this compound has been found to arrest HeLa cells at the M phase with characteristic ring-shaped chromosomes . It also induces the formation of monopolar spindles in HeLa cells .

Biochemical Analysis

Biochemical Properties

Pyrenocine A plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it inhibits the asexual spore germination of plant pathogenic fungi such as Fusarium oxysporum, Fusarium solani, Mucor hiemalis, and Rhizopus stolonifer . Additionally, this compound exhibits antibacterial activity against Bacillus subtilis, Staphylococcus aureus, and Escherichia coli . The nature of these interactions involves the inhibition of key enzymes and disruption of cellular processes essential for the growth and survival of these microorganisms.

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It has been shown to suppress the activation of macrophages by inhibiting nitrite production and the synthesis of inflammatory cytokines and prostaglandin E2 (PGE2) . This compound also affects the expression of receptors related to cell migration and costimulatory molecules involved in lymphocyte activation . In plant cells, this compound influences lipid metabolism, particularly in onion roots and spinach chloroplasts, by modulating lipid synthesis .

Molecular Mechanism

The molecular mechanism of this compound involves several pathways. It induces monopolar spindle formation and arrests cancer cells at the M phase, leading to the suppression of cell proliferation . This effect is achieved through a novel mechanism that does not directly inhibit the ATPase activity of the kinesin motor protein Eg5 . Additionally, this compound inhibits the MyD88-dependent intracellular signaling pathway in macrophages, affecting the NF-κB-mediated signal transduction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that this compound can degrade and lose its activity under certain conditions . It remains stable for extended periods when stored appropriately . Long-term exposure to this compound can lead to persistent changes in cellular function, such as sustained inhibition of lipid synthesis in plant cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits beneficial anti-inflammatory and antibacterial properties . At higher doses, this compound can be toxic and cause adverse effects . The threshold for these effects depends on the specific animal model and the duration of exposure.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a methyl-substituted polyketide that arises from acetate via uncharacterized intermediates . This compound is subsequently converted to other metabolites, such as Pyrenocine B . This compound also affects metabolic flux and metabolite levels in the cells it interacts with .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement and localization . The distribution of this compound can influence its accumulation in certain cellular compartments, affecting its overall activity and function .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It is directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its activity, as it allows this compound to interact with its target biomolecules effectively .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyrenocine A involves several steps, starting from basic organic compounds. The synthetic route typically includes the formation of the pyrone ring, which is a key structural component of this compound. The reaction conditions often involve the use of organic solvents such as methanol, dichloromethane, and ethanol .

Industrial Production Methods: Industrial production of this compound is generally achieved through the fermentation of the fungus Pyrenochaeta terrestris. The fungus is cultured on a suitable medium, such as potato dextrose agar, and the metabolite is extracted using organic solvents like ethyl acetate. The crude extract is then purified using techniques such as silica gel column chromatography .

Chemical Reactions Analysis

Types of Reactions: Pyrenocine A undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, which can have different biological activities and properties .

Scientific Research Applications

Pyrenocine A has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness: Pyrenocine A is unique due to its specific mechanism of inducing monopolar spindle formation in cancer cells, which is not observed in other similar compounds.

Properties

IUPAC Name

5-[(E)-but-2-enoyl]-4-methoxy-6-methylpyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-4-5-8(12)11-7(2)15-10(13)6-9(11)14-3/h4-6H,1-3H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVYCRPVWBIEKIW-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)C1=C(OC(=O)C=C1OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C(=O)C1=C(OC(=O)C=C1OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801017472
Record name Pyrenocine A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76868-97-8
Record name Pyrenocine A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076868978
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrenocine A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyrenocine A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3M9PWU4VLX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is Pyrenocine A and where is it found?

A1: this compound is a secondary metabolite primarily produced by the fungus Pyrenochaeta terrestris, the causative agent of pink root disease in onions. [, ] It has also been isolated from various other fungal species, including marine-derived and endophytic fungi. [, , , , , , , , ]

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C12H14O5, and its molecular weight is 238.24 g/mol. [, ]

Q3: What is the structure of this compound?

A3: this compound possesses a γ-pyrone ring structure with two side chains. The structure has been confirmed through spectroscopic analysis, including NMR and mass spectrometry, and further validated by X-ray crystallography. [, ]

Q4: What are the known biological activities of this compound?

A4: this compound exhibits a range of biological activities, including:

  • Phytotoxic activity: Inhibits plant growth and causes necrosis in various plant species. [, , , , ]
  • Antibiotic activity: Demonstrates broad-spectrum antibiotic activity against fungi and bacteria. [, ]
  • Anti-inflammatory activity: Suppresses the production of inflammatory mediators in macrophages, potentially through the MyD88-dependent pathway. [, ]
  • Antiplasmodial activity: Exhibits activity against the malaria parasite Plasmodium falciparum in vitro. [, ]
  • Cytotoxicity: Shows cytotoxic effects against various cancer cell lines. [, , , , ]
  • Inhibition of antigen presentation: Suppresses the presentation of endogenous MHC class II-restricted antigens, potentially through interaction with EpsinR. []

Q5: How does this compound exert its anti-inflammatory effects?

A5: this compound has been shown to suppress the activation of macrophages stimulated with lipopolysaccharide (LPS). [, ] This effect is mediated by the inhibition of:

    Q6: How does this compound affect antigen presentation?

    A6: Research suggests that Pyrenocine B, a closely related compound, targets EpsinR, a protein involved in endosomal trafficking. [] This interaction disrupts the presentation of endogenous MHC class II-restricted antigens, such as IL-4 inducible gene 1 (IL4I1). [] It is plausible that this compound shares a similar mechanism, but further research is needed to confirm this.

    Q7: What is known about the biosynthesis of this compound?

    A7: Studies using radiolabeled precursors have demonstrated that this compound is biosynthesized from acetate units via a polyketide pathway. [] The pathway involves the incorporation of methyl groups from methyl[(14)C]methionine. [] this compound can be further converted to Pyrenocine B in the fungal cells. []

    Q8: Have any synthetic routes been developed for this compound?

    A8: Yes, several total syntheses of this compound and its analogues have been reported in the literature. [, , ] These synthetic approaches provide access to this compound and its derivatives for further biological evaluation.

    Q9: What are the potential applications of this compound?

    A9: The diverse biological activities of this compound make it a promising candidate for various applications:

    • Agriculture: Its phytotoxic and antifungal properties could be exploited for developing bio-herbicides or bio-fungicides. [, ]
    • Medicine: Its anti-inflammatory, antiplasmodial, and cytotoxic activities warrant further investigation for potential applications in treating inflammatory diseases, malaria, and cancer. [, , , ]
    • Immunology: Its ability to modulate antigen presentation suggests potential applications in developing immunomodulatory drugs. []

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.